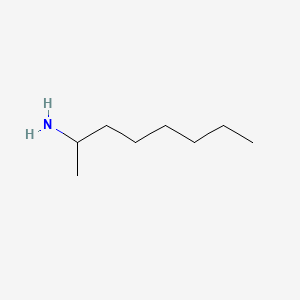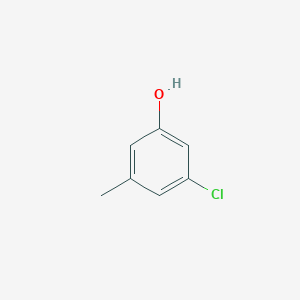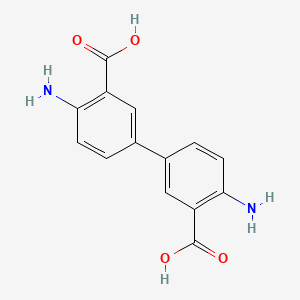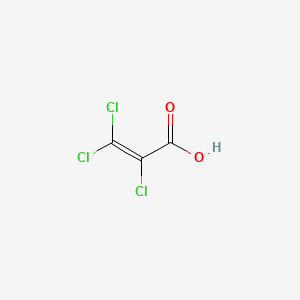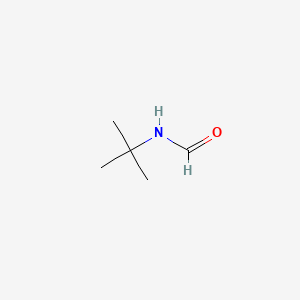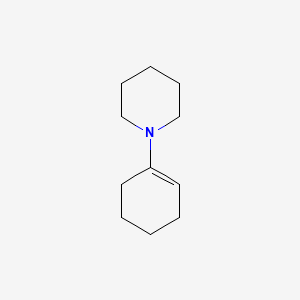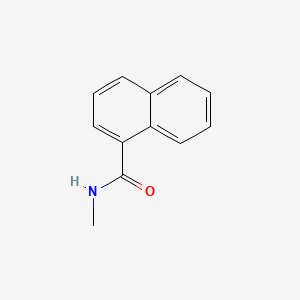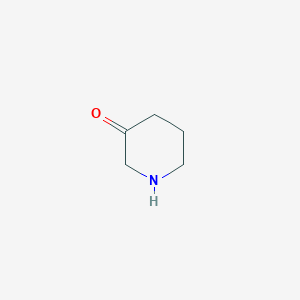
ピペリジン-3-オン
概要
説明
Piperidin-3-one is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. Piperidin-3-one is characterized by a ketone functional group at the third position of the piperidine ring. This compound is significant in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.
科学的研究の応用
Piperidin-3-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
Target of Action
Piperidin-3-one is a derivative of the piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidin-3-one and its derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities They are known to interact with their targets, leading to changes that result in their therapeutic effects
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may have multiple molecular and cellular effects
準備方法
Synthetic Routes and Reaction Conditions
Piperidin-3-one can be synthesized through various methods. One common synthetic route involves the cyclization of 1,5-diaminopentane with a suitable oxidizing agent. Another method includes the hydrogenation of pyridine derivatives under specific conditions. The reaction conditions typically involve the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, piperidin-3-one is often produced via the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. The reaction is carried out under high pressure and temperature to ensure complete conversion of pyridine to piperidin-3-one.
化学反応の分析
Types of Reactions
Piperidin-3-one undergoes various chemical reactions, including:
Oxidation: Piperidin-3-one can be oxidized to form piperidin-3-one N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ketone group in piperidin-3-one can be reduced to form piperidin-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Piperidin-3-one can undergo nucleophilic substitution reactions where the nitrogen atom is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: Piperidin-3-one N-oxide
Reduction: Piperidin-3-ol
Substitution: Various substituted piperidin-3-one derivatives
類似化合物との比較
Piperidin-3-one can be compared with other similar compounds such as:
Piperidine: Lacks the ketone functional group and has different chemical reactivity and biological activities.
Piperidin-4-one: Similar structure but with the ketone group at the fourth position, leading to different chemical and biological properties.
Piperidine N-oxide: An oxidized form of piperidine with distinct chemical reactivity.
Piperidin-3-one is unique due to the presence of the ketone group at the third position, which significantly influences its chemical behavior and biological activities.
特性
IUPAC Name |
piperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USISRUCGEISZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275059 | |
| Record name | piperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50717-82-3 | |
| Record name | piperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




